molecular formula C20H23N7O B11463549 4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11463549
M. Wt: 377.4 g/mol
InChI Key: ODWVRGVCWSGMNO-UHFFFAOYSA-N
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Description

This compound belongs to the class of polycyclic heteroaromatic systems featuring a hexazatetracyclo[8.7.0.02,7.011,16]heptadeca framework. Its structure includes six nitrogen atoms distributed across fused aromatic and non-aromatic rings, a 3-methoxypropyl substituent at position 4, and a pyridin-2-yl group at position 7. The 3-methoxypropyl group may enhance solubility, while the pyridin-2-yl moiety could contribute to metal coordination or receptor binding .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C20H23N7O/c1-28-12-6-11-25-13-22-19-24-18(16-8-4-5-10-21-16)27-17-9-3-2-7-15(17)23-20(27)26(19)14-25/h2-5,7-10,18H,6,11-14H2,1H3,(H,22,24)

InChI Key

ODWVRGVCWSGMNO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps, including the formation of the hexazatetracyclic core and the subsequent functionalization with the methoxypropyl and pyridinyl groups. Common synthetic routes include:

    Formation of the Hexazatetracyclic Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, pyridine derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound’s hexazatetracyclic core distinguishes it from simpler triaza- or diaza-polycycles. Below is a comparative analysis with structurally related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Nitrogen Atoms Notable Features
Target Compound Not Provided Estimated >350 3-Methoxypropyl, Pyridin-2-yl 6 Hexazatetracyclic core, fused aromatic/non-aromatic rings
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene C₁₇H₁₇N₃ 263.35 Ethyl, Methyl 3 Triazatetracyclic system, smaller ring system
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one C₄₆H₃₄N₅ClO₅S 803.3 Pyridin-2-yl, Nitrobenzylidene, Thia 5 Spirocyclic system, sulfur atom, multiple aromatic substituents
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate C₂₂H₁₉N₃O₄ 389.41 Methoxyphenyl, Ester 3 Pyrazolopyridine core, ester functional group

Functional Group Analysis

  • Methoxypropyl vs. Alkyl/Aryl Groups : The 3-methoxypropyl chain in the target compound may improve hydrophilicity compared to the ethyl/methyl groups in or the aromatic benzylidene groups in .
  • Pyridin-2-yl vs.

Biological Activity

The compound 4-(3-methoxypropyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects and other relevant biological activities.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives , which are often associated with various biological activities. The presence of multiple nitrogen atoms and the unique tetracyclic structure contribute to its potential efficacy in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance:

  • In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
  • The compound's structure suggests it may interact with cellular pathways involved in tumor growth inhibition.

Table 1: Anticancer Activity of Related Pyridine Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BA54929.1
4-(3-methoxypropyl)-9-pyridin-2-yl...TBDTBD

The proposed mechanisms of action for pyridine derivatives include:

  • Inhibition of DNA synthesis : Compounds in this class may interfere with DNA replication in cancer cells.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignancies.

Other Biological Activities

Apart from anticancer effects, pyridine derivatives have been investigated for:

  • Antimicrobial activity : Certain derivatives show promise against bacterial strains.
  • Anti-inflammatory effects : Some compounds have demonstrated the ability to reduce inflammation markers in vitro.

Case Studies

  • Study on Anticancer Efficacy : A study by Tiwari et al. synthesized several pyrimidine-triazole compounds and assessed their activity against MCF-7 and MDA-MB453 cell lines. The results indicated that structural modifications significantly impacted their IC50 values .
  • Evaluation of Antioxidant Properties : Research has shown that methoxy-substituted pyridine compounds exhibit higher antioxidant activities compared to standard antioxidants like α-tocopherol .

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